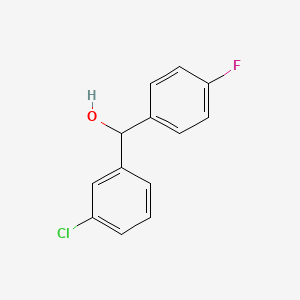

(3-Chlorophenyl)(4-fluorophenyl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the use of Grignard reagents, oxidation, and halogenation. For instance, the synthesis of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol involves the reaction of a compound with a Grignard reagent followed by characterization through NMR, IR, and MS spectra, as well as X-ray diffraction crystallography . Similarly, the synthesis of 3-(4-chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole includes steps like halogenation, Grignard reaction, oxidation, and methylation, indicating a complex synthetic route that could be analogous to the synthesis of "(3-Chlorophenyl)(4-fluorophenyl)methanol" .

Molecular Structure Analysis

The molecular structure of related compounds is characterized by the presence of halogen atoms, which significantly influence the intermolecular interactions and crystal packing. For example, the replacement of a fluorine atom with a chlorine atom in a compound can lead to a change in point-group symmetry and the preference for different types of intermolecular interactions, such as hydrogen bonding and halogen bonding . The presence of these interactions is crucial in determining the supramolecular networks and the overall stability of the crystal structure.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied through various analytical techniques. The refractive indices of 3-(4-fluorophenyl)-1-phenylprop-2-en-1-one in different solvent mixtures have been measured, and parameters such as molar refraction, polarizability constant, and molar volume have been calculated . These properties are indicative of the compound's interactions with solvents and can provide insights into the solute-solvent and solvent-solvent interactions. Similarly, the crystal structure and packing of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol are stabilized by intermolecular hydrogen bonding, which is a key factor in determining the physical state and stability of the compound .

Scientific Research Applications

Environmental Impact and Degradation

Research on chlorophenols, such as 3-chlorophenol, which is structurally related to "(3-Chlorophenyl)(4-fluorophenyl)methanol," has shown their moderate toxic effects on mammalian and aquatic life. Chlorophenols can exhibit considerable toxicity upon long-term exposure, especially to fish. Their degradation in the environment depends largely on the presence of adapted microflora, which can biodegrade these compounds. However, their persistence can increase under certain environmental conditions, making their study crucial for environmental protection (K. Krijgsheld & A. D. Gen, 1986).

Methanol Production and Conversion

Methanol, a key component in various chemical reactions, can be produced through the conversion of compounds including chlorophenyls and fluorophenyls. A comprehensive review on hydrogen production from methanol highlights the significance of methanol in sustainable energy systems. It emphasizes the development of copper-based catalysts and novel reactor technologies for efficient methanol conversion, which is pivotal for advancing the hydrogen economy (G. García et al., 2021).

Analytical and Diagnostic Applications

Methanol's use as a chemical marker for assessing the condition of solid insulation in power transformers represents another application. This approach utilizes methanol to monitor cellulosic insulation degradation, offering a non-invasive method for maintaining and improving electrical infrastructure reliability (J. Jalbert et al., 2019).

Catalytic Processes and Chemical Synthesis

The catalytic properties of methanol and its derivatives, including compounds like "(3-Chlorophenyl)(4-fluorophenyl)methanol," are extensively studied for their roles in various chemical syntheses. Research on the catalytic methane-to-methanol conversion process provides insights into reaction mechanisms and identifies key intermediates, enhancing our understanding of efficient catalytic processes (Guanjun Wang & Mingfei Zhou, 2008).

Environmental Remediation

The degradation of chlorinated phenols by zero valent iron and bimetallic systems of iron is a vital area of research. This process offers a promising approach to remediate environmental pollutants, showcasing the importance of studying compounds like "(3-Chlorophenyl)(4-fluorophenyl)methanol" in developing effective cleanup strategies (B. Gunawardana et al., 2011).

properties

IUPAC Name |

(3-chlorophenyl)-(4-fluorophenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFO/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8,13,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJWABINSTLSRPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(C2=CC=C(C=C2)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Chlorophenyl)(4-fluorophenyl)methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2501358.png)

![5-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B2501359.png)

![8-(2-((3-chloro-4-methylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2501360.png)

![1-Bromo-3-dimethylphosphorylbicyclo[1.1.1]pentane](/img/structure/B2501364.png)

![2,2-dichloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2501371.png)

![2-chloro-5-nitro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2501374.png)

![1-[4-(2,3-Dihydroindol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2501376.png)

![N-(4-methylcyclohexyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2501377.png)

![1-(Adamantan-1-yl)-3-propyl-3-[(thiophen-3-yl)methyl]urea](/img/structure/B2501378.png)